molecular formula C14H17NO2 B13511097 Benzyl 3-ethenylpyrrolidine-1-carboxylate

Benzyl 3-ethenylpyrrolidine-1-carboxylate

Cat. No.: B13511097
M. Wt: 231.29 g/mol
InChI Key: UZWZFNINDZENFM-UHFFFAOYSA-N
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Description

Benzyl 3-ethenylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C14H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom and an ethenyl group at the 3-position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-ethenylpyrrolidine-1-carboxylate typically involves the reaction of benzylamine with 3-ethenylpyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-ethenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.

    Reduction: The ethenyl group can be reduced to form an ethyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Benzyl 3-ethenylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-ethenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the ethenyl group can participate in additional interactions, such as hydrogen bonding or π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-benzylpyrrolidine-3-carboxylate: Similar structure but with an ethyl group instead of an ethenyl group.

    Benzyl 3-pyrroline-1-carboxylate: Similar structure but with a pyrroline ring instead of a pyrrolidine ring.

Uniqueness

Benzyl 3-ethenylpyrrolidine-1-carboxylate is unique due to the presence of the ethenyl group, which can undergo additional chemical transformations compared to its ethyl-substituted counterpart

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

benzyl 3-ethenylpyrrolidine-1-carboxylate

InChI

InChI=1S/C14H17NO2/c1-2-12-8-9-15(10-12)14(16)17-11-13-6-4-3-5-7-13/h2-7,12H,1,8-11H2

InChI Key

UZWZFNINDZENFM-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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